N-(1-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE -

N-(1-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE

Catalog Number: EVT-4226839
CAS Number:
Molecular Formula: C18H18ClN3O
Molecular Weight: 327.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 1-(1,2-dihydro-2-oxoquinoxalin-3-yl)-1H-pyrazole-4-carboxylate

Compound Description: This compound serves as a key intermediate in a novel one-pot synthesis of ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives. This synthetic route utilizes 3-hydrazineylquinoxalin-2(1H)-N-alkylation followed by reaction with ethyl 2-formyl-3-oxopropionate. This method is considered cost-effective and industrially viable for producing these derivatives. []

Reference: [] Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1H-pyrazole-4-carboxylate derivatives. (https://www.semanticscholar.org/paper/44a2920a2330ee6624148fe53b7f7c65bf16d2d5)

2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)

Compound Description: D-24851 is a potent tubulin polymerization inhibitor currently undergoing preclinical development. Its optimized synthesis involves a multi-step process starting from unsubstituted indole, proceeding through 1-(4-chlorobenzyl)-indole and indol-3-yl-2-oxo-acetyl chloride intermediates. The final product structure has been confirmed through NMR experiments and X-ray crystallography. []

Reference: [] Synthesis and Characterization of the Biologically Active 2‐[1‐(4‐Chlorobenzyl)‐1H‐indol‐3‐yl]‐2‐oxo‐N‐pyridin‐4‐yl Acetamide. (https://www.semanticscholar.org/paper/0afee9ffc4813019cc77afd4f69443540904b786)

N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide

Compound Description: This compound represents a novel 2-substituted 5-nitroimidazole derivative synthesized using a new method involving the generation of a stable carbanion at the 2-position of the 5-nitroimidazole scaffold. []

Reference: [] N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. (https://www.semanticscholar.org/paper/5199be9a54650f80ae97d7b32fa1104f33e3d12f)

2-[2-[1-(4-chlorobenzyl)-4-methyl-6-[(5-phenylpyridin-2-yl)methoxy]-4,5-dihydro-1H-thiopyrano[2,3,4-cd]indol-2-yl]ethoxy]butanoic acid (L-699,333)

Compound Description: L-699,333 is a potent 5-lipoxygenase (5-LO) inhibitor. This compound demonstrates efficacy in inhibiting LTB4 biosynthesis in various models, including human leukocytes, whole blood, and animal models of inflammation. Its racemate, 14d, has shown good in vivo activity in a rat pleurisy model and antigen-induced bronchoconstriction models. []

Reference: [] Thiopyrano[2,3,4-cd]indoles as 5-lipoxygenase inhibitors: synthesis, biological profile, and resolution of 2-[2-[1-(4-chlorobenzyl)-4-methyl-6-[(5-phenylpyridin-2-yl)methoxy]-4,5-dihydro-1H-thiopyrano[2,3,4-cd]indol-2-yl]ethoxy]butanoic acid. (https://www.semanticscholar.org/paper/d320b14f49cd2c7571c938f7558c730fb955150d)

n-methyl-n-are useful novel substituted treatment of allergic diseases (4-(4-(1H-benzimidazol-2-yl) [, ] diazepan-1-yl) -2- (aryl) butyl) benzamide derivatives

Compound Description: This series of compounds acts as histamine receptor antagonists and tachykinin receptor antagonists. They are indicated for the treatment of various allergic conditions, including rhinitis, sinusitis, bronchitis, asthma, and inflammatory bowel diseases. []

Reference: [] n- methyl -n- are useful novel substituted treatment of allergic diseases (4-(4-(1H-benzimidazol-2-yl) [, ] diazepan-1-yl) -2- (aryl ) butyl) benzamide. (https://www.semanticscholar.org/paper/3dbf6d88ef9efa8a01d557c459360d78ffcb4b54)

Methyl N-[5-(3'-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate (Compound 1)

Compound Description: Compound 1 exhibits potent cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma. It demonstrates significantly higher cytotoxicity than its precursor, compound 3, currently undergoing clinical trials for brain tumors. [] Mechanistic studies reveal that Compound 1 induces apoptosis and cell cycle arrest at the G2/M phase. Importantly, it disrupts microtubule polymerization in a manner similar to colchicine. []

Reference: [] Biological Evaluation of a Potential Anticancer Agent Methyl N-[5-(3'-Iodobenzoyl)-1H-Benzimidazol-2-yl]Carbamate. (https://www.semanticscholar.org/paper/b2bf5e5fb5a5e3943c21a26f13ccc03736bc2123)

Methyl N-[5-(3'-[¹³¹I]iodobenzoyl)-1H-benzimidazol-2-yl]carbamate (Compound 1) and Methyl N-[5-(3'-[¹²⁵I]iodobenzoyl)-1H-benzimidazol-2-yl]carbamate (Compound 2)

Compound Description: These radiolabeled analogs of the potent anti-cancer agent, Compound 1, were synthesized for potential use in cancer imaging and radiotherapy. They were synthesized via direct radioiodination or radioiododestannylation of precursor molecules. Compound 1, incorporating the β-particle emitting ¹³¹I, showed significant tumoricidal effects in vitro and in vivo. [, ]

Reference: [] In vitro and in vivo evaluation of radiolabeled methyl N‐[5‐(3′‐halobenzoyl)‐1H‐benzimidazol‐2‐yl]carbamate for cancer radiotherapy (https://www.semanticscholar.org/paper/02c13e4bc5bf66c2d642b1b9b00b2aacde265e0d)

Properties

Product Name

N-(1-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE

IUPAC Name

N-[1-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

InChI

InChI=1S/C18H18ClN3O/c1-12(20-13(2)23)18-21-16-5-3-4-6-17(16)22(18)11-14-7-9-15(19)10-8-14/h3-10,12H,11H2,1-2H3,(H,20,23)

InChI Key

LIZNJWYWWZLUCB-UHFFFAOYSA-N

SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)NC(=O)C

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.